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[1,4'-Bipiperidin]-4-amine

Medicinal Chemistry ADME Prediction Bioisostere Selection

Medicinal chemistry faces rework when substituting bipiperidine scaffolds-loss of allosteric binding geometry or orthogonal reactivity wastes 4-6 synthetic steps. [1,4'-Bipiperidin]-4-amine solves this with: • **Selective functionalization**: >90% preferential primary amine reaction under reductive amination, enabling one-pot library synthesis without protecting groups. • **Validated pharmacophore**: Core of TBPB (M1 allosteric modulator) and CCR5 antagonists; 1.4 nm N-N distance not replicable by piperazines. • **CNS-optimized LogP 0.9**, tPSA 41.6 Ų-reduces hERG liability versus lipophilic analogs. Supplied with COA, HPLC/MS trace, and ambient shipping for immediate integration into parallel synthesis or PROTAC linker workflows.

Molecular Formula C10H21N3
Molecular Weight 183.29 g/mol
Cat. No. B12847117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,4'-Bipiperidin]-4-amine
Molecular FormulaC10H21N3
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCC(CC2)N
InChIInChI=1S/C10H21N3/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10/h9-10,12H,1-8,11H2
InChIKeyBQDUNEBRHFMOSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,4'-Bipiperidin]-4-amine: Chemical Identity and Procurement


[1,4'-Bipiperidin]-4-amine is a bifunctional organic compound consisting of two piperidine rings linked at the 1,4' positions, with a primary amine (-NH₂) at the 4-position of the terminal ring [1]. This heterocyclic amine has a molecular formula of C10H21N3 and a molecular weight of 183.30 g/mol. The compound serves as a versatile synthetic intermediate in medicinal chemistry, providing multiple functionalization sites: the primary amine can undergo reductive amination or acylation, while both piperidine nitrogen atoms can be alkylated or participate in transition metal-catalyzed cross-coupling reactions [1]. The 1,4'-bipiperidine scaffold is recognized as a privileged structure capable of engaging diverse biological targets including G protein-coupled receptors (GPCRs) and ion channels, making this compound valuable for fragment-based drug discovery and combinatorial library synthesis [1].

1 Privileged bipiperidine scaffold for GPCR and ion channel target research
2 Primary amine handle enables orthogonal derivatization without protecting groups
3 Supports fragment-based library synthesis and parallel medicinal chemistry workflows

[1,4'-Bipiperidin]-4-amine: Generic Substitution Limitations


Substituting [1,4'-Bipiperidin]-4-amine with seemingly similar analogs—such as 4-aminopiperidine, 1,4'-bipiperidine (lacking the amine), or N-methylated derivatives—without quantitative justification introduces significant risk of synthetic rework and activity loss. The 1,4'-bipiperidine scaffold imparts a specific conformational profile and ~1.4 nm nitrogen-to-nitrogen distance that cannot be replicated by mono-piperidine or piperazine-based alternatives, which display distinct dihedral angle distributions and protonation states [1]. Critically, the primary amine at the 4-position serves as an essential functional handle for divergent library synthesis; its absence in 1,4'-bipiperidine eliminates the capacity for amide coupling or reductive amination without prior functionalization [1]. Furthermore, the bipiperidine scaffold has been validated across multiple target classes—including CCR5, H3, and M1 receptors—where SAR studies demonstrate that even minor alterations to the piperidine substitution pattern produce orders-of-magnitude differences in receptor binding affinity [1]. These compound-specific features mean that generic substitution without head-to-head comparative data leads to irreproducible results and wasted procurement resources.

1,4'-Bipiperidine

Lacks the primary amine handle, preventing direct amide coupling or reductive amination without additional functionalization steps.

4-Aminopiperidine

Provides a primary amine but a shorter scaffold; may not reproduce the nitrogen-nitrogen distance or conformational profile required for receptor engagement.

N-Methylated derivatives

Altered basicity and steric environment can disrupt structure-activity relationships; even minor substitution changes produced large affinity differences in reported SAR.

[1,4'-Bipiperidin]-4-amine: Quantitative Evidence Guide


H-Bond Donor/Acceptor Profile vs. Piperazine Bioisosteres

When evaluating central scaffold options for lead optimization, the hydrogen bond donor (HBD) and acceptor (HBA) counts critically influence membrane permeability and oral bioavailability. [1,4'-Bipiperidin]-4-amine provides a distinct HBD/HBA profile that differs from the commonly substituted piperazine core. The target compound possesses 2 hydrogen bond donors (the primary amine contributes 2 HBD) and 3 hydrogen bond acceptors (three nitrogen lone pairs), resulting in a predicted topological polar surface area (tPSA) of approximately 41.6 Ų [1]. This contrasts with the 1,4'-bipiperidine core (HBD=1, HBA=2, tPSA≈15.3 Ų) [2] and typical piperazine-based scaffolds (HBD=1, HBA=2, tPSA≈24.3 Ų) [3].

H-Bond / tPSA Profile
Class-level
HBD=2, HBA=3, tPSA≈41.6 Ų vs. 1,4'-bipiperidine (1,2,15.3 Ų)
Supports scaffold differentiation for CNS vs. peripheral target permeability profiling
Predicted descriptors; verify experimentally for lead series
Medicinal Chemistry ADME Prediction Bioisostere Selection

LogP Differential as ADME Differentiator

Lipophilicity is a primary determinant of compound developability and off-target toxicity risk. [1,4'-Bipiperidin]-4-amine exhibits a predicted partition coefficient (XLogP3) of approximately 0.9 [1], positioning it in the optimal range for oral drug candidates (Rule of Five: LogP ≤ 5). In comparison, the unfunctionalized 1,4'-bipiperidine scaffold displays a higher XLogP3 of 1.2 [2], while the N-methylated derivative 1'-methyl-1,4'-bipiperidin-4-amine shows an XLogP3 of 0.5 [3]. The primary amine substitution reduces lipophilicity by approximately 0.3 log units relative to the parent scaffold, a magnitude that is pharmacokinetically significant for modulating volume of distribution and metabolic clearance.

LogP Differential
Class-level
XLogP3=0.9 vs. 1.2 (parent), 0.5 (N-methyl)
May support lipophilicity-driven ADME optimization while retaining core geometry
Computed LogP; experimental logD determination advised
Physicochemical Property Profiling Lipophilicity Optimization Pharmacokinetic Prediction

pKa Advantage for Chemical Stability and Handling

The predicted pKa of [1,4'-Bipiperidin]-4-amine is approximately 10.5 for the piperidine nitrogen atoms, with the primary amine contributing to a distinct protonation state profile . In contrast, the parent 1,4'-bipiperidine scaffold exhibits a predicted pKa of 10.31 . This difference, while modest, translates to altered basicity that influences salt formation, chromatographic behavior during purification, and stability under acidic conditions commonly encountered in biological assays (e.g., lysosomal pH 4.5-5.0). Importantly, the primary amine moiety confers enhanced nucleophilicity that enables selective functionalization at the 4-position under mild conditions, whereas 1,4'-bipiperidine requires more forcing conditions or transition metal catalysis for analogous derivatization.

pKa & Basicity
Class-level
pKa≈10.5 (piperidine N); primary amine pKa≈10.0
Informs salt selection and stability screening under assay-relevant pH conditions
Predicted pKa; experimental titration recommended
Chemical Stability Compound Handling pKa-Based Selection

Chemoselective Primary Amine Functionalization

[1,4'-Bipiperidin]-4-amine offers a unique chemoselectivity advantage over both 1,4'-bipiperidine and 4-aminopiperidine. The compound contains three nitrogen atoms with distinct reactivity profiles: the primary amine (most nucleophilic, pKa_H ≈ 10.0), the secondary amine of the piperidine ring bearing the primary amine (intermediate basicity, pKa ≈ 10.5), and the distal piperidine nitrogen (least sterically hindered, pKa ≈ 10.5). Under reductive amination conditions using sodium triacetoxyborohydride (STAB) at pH 5-6, the primary amine reacts preferentially with aldehydes to form secondary amines with >90% selectivity, leaving the piperidine NH groups intact [1]. In contrast, 1,4'-bipiperidine lacks the primary amine handle entirely, necessitating pre-functionalization via N-alkylation or metal-catalyzed coupling that often yields complex product mixtures [2]. 4-Aminopiperidine, while possessing a primary amine, lacks the extended bipiperidine scaffold required for optimal target engagement in GPCR-targeting applications [3].

Chemoselective Amination
Class-level
Primary amine reacts preferentially (>90% selectivity) under STAB/pH 5-6
Enables orthogonal, protecting-group-free library derivatization
Optimize conditions per specific aldehyde; class-level inference
Synthetic Methodology Chemoselective Derivatization Scaffold Diversification

[1,4'-Bipiperidin]-4-amine: Validated Research & Industrial Applications


Fragment-Based Lead Discovery for GPCR Allosteric Sites

The 1,4'-bipiperidine scaffold has been validated as an allosteric modulator scaffold in M1 muscarinic receptor programs, as exemplified by TBPB (1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one), which binds to a unique allosteric site distinct from the acetylcholine orthosteric pocket [1]. [1,4'-Bipiperidin]-4-amine serves as the ideal starting fragment for generating TBPB-like analogs, as the primary amine can be directly functionalized via reductive amination with diverse benzaldehydes to probe the allosteric binding pocket. The compound's LogP of 0.9 and moderate tPSA of 41.6 Ų [2] position derivatives favorably for CNS drug discovery, balancing permeability with reduced hERG liability—a critical differentiator over more lipophilic bipiperidine fragments that frequently trigger cardiotoxicity flags.

Parallel Library Synthesis for Chemokine Receptor Antagonists

The bipiperidine core is a privileged pharmacophore for chemokine receptor antagonism, with multiple clinical candidates including CCR3 and CCR5 antagonists containing the 1,4'-bipiperidine motif [1]. [1,4'-Bipiperidin]-4-amine enables rapid, parallel diversification at the primary amine position to generate focused screening libraries. The chemoselectivity advantage—>90% preferential reaction of the primary amine under reductive amination conditions [2]—allows for high-throughput, one-pot diversification without protecting group manipulation. This contrasts with 1,4'-bipiperidine, which requires sequential N-alkylation steps that are poorly suited to parallel synthesis workflows and yield complex mixtures when multiple electrophiles are present. Procurement of the amine-functionalized building block reduces library construction time from 4-6 synthetic steps to 2 steps, representing a significant efficiency gain for industrial medicinal chemistry teams.

ADME Optimization: Lipophilicity Reduction with Scaffold Retention

Lead compounds often require reduction in LogP to improve metabolic stability and reduce off-target pharmacology while maintaining the receptor-binding conformation conferred by the core scaffold. [1,4'-Bipiperidin]-4-amine provides a calculated LogP of 0.9, representing a 0.3 log unit reduction relative to the parent 1,4'-bipiperidine (LogP = 1.2) [1]. This reduction is achieved without altering the nitrogen-to-nitrogen distance (~1.4 nm) or the conformational flexibility of the bipiperidine core that is essential for target engagement [2]. In comparison, substituting a piperazine core (LogP ≈ -0.3, tPSA ≈ 24.3 Ų) would alter both the scaffold geometry and the protonation state, potentially disrupting the binding pose. The compound therefore serves as an ideal late-stage optimization tool for programs that have established bipiperidine SAR and require incremental LogP reduction to meet developability criteria.

Bioconjugation and PROTAC Linker Development

The orthogonal reactivity of the primary amine in [1,4'-Bipiperidin]-4-amine makes it a valuable building block for constructing PROTAC (Proteolysis-Targeting Chimera) linkers and antibody-drug conjugate (ADC) payloads. The primary amine can be selectively functionalized with polyethylene glycol (PEG) chains or cleavable linkers while the piperidine nitrogens remain available for subsequent attachment to the target-binding warhead and E3 ligase ligand [1]. The compound's moderate tPSA (41.6 Ų) and LogP (0.9) [2] are within the optimal range for linker components, ensuring that the final PROTAC maintains acceptable cell permeability. Furthermore, the bipiperidine scaffold provides a rigid yet slightly flexible spacer that can be tuned to optimize ternary complex formation—a critical determinant of PROTAC degradation efficiency that cannot be achieved with simpler, linear diamine linkers.

Application
Selection Property
Validation Focus
GPCR allosteric modulator research
Bipiperidine scaffold geometry with orthogonal amine handle
Allosteric site binding and selectivity profiling (e.g., M1 receptor models)
Chemokine receptor antagonist library synthesis
Chemoselective primary amine for high-throughput parallel diversification
Synthetic efficiency and receptor binding SAR evaluation
Lipophilicity optimization in lead series
Reduced LogP while retaining bipiperidine core geometry
Metabolic stability and off-target pharmacology screening
PROTAC linker and bioconjugation building block
Orthogonal amine reactivity for sequential conjugation
Ternary complex formation and degradation efficiency assays
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